2-{[(2-chlorobenzyl)sulfanyl]methyl}-3-(4-chloro-2-methylphenyl)-4(3H)-quinazolinone
Description
The compound 2-{[(2-chlorobenzyl)sulfanyl]methyl}-3-(4-chloro-2-methylphenyl)-4(3H)-quinazolinone is a quinazolinone derivative characterized by:
- Position 2: A 2-chlorobenzylsulfanylmethyl group (–SCH₂(2-chlorobenzyl)).
- Position 3: A 4-chloro-2-methylphenyl substituent.
- Core structure: A 4(3H)-quinazolinone scaffold, known for diverse pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects .
Properties
IUPAC Name |
3-(4-chloro-2-methylphenyl)-2-[(2-chlorophenyl)methylsulfanylmethyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl2N2OS/c1-15-12-17(24)10-11-21(15)27-22(14-29-13-16-6-2-4-8-19(16)25)26-20-9-5-3-7-18(20)23(27)28/h2-12H,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSAJTZXEHYFUMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N2C(=NC3=CC=CC=C3C2=O)CSCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[(2-chlorobenzyl)sulfanyl]methyl}-3-(4-chloro-2-methylphenyl)-4(3H)-quinazolinone , a member of the quinazolinone family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C_{16}H_{14}Cl_2N_2S
- Molecular Weight : 340.32 g/mol
Structural Features
- Chlorobenzyl Group : Enhances lipophilicity and biological activity.
- Quinazolinone Core : Known for various biological activities including anti-cancer and anti-inflammatory effects.
Anticancer Activity
Recent studies have demonstrated that quinazolinones exhibit significant anticancer properties. The specific compound under discussion has shown potential in inhibiting cancer cell proliferation.
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy against various bacterial strains.
- In Vitro Studies : Tests against Staphylococcus aureus and Escherichia coli have shown promising results, indicating a potential application as an antimicrobial agent.
| Microbial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, the compound exhibits anti-inflammatory activity.
- Mechanism : It may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical in the inflammatory response.
Case Studies
-
Study on Anticancer Activity :
- A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with the compound resulted in a significant reduction in cell viability, suggesting its potential as a therapeutic agent in breast cancer treatment.
-
Antimicrobial Efficacy Study :
- In a comparative study involving various quinazolinone derivatives, this compound was found to be one of the most effective against gram-positive bacteria, highlighting its potential use in treating bacterial infections.
-
Anti-inflammatory Research :
- A recent animal model study indicated that administration of the compound reduced paw edema in rats, demonstrating its efficacy in reducing inflammation.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their substituent profiles:
Key Observations:
Fluorine (e.g., ) offers electronegativity without significant steric bulk, favoring target binding in some cases.
Sulfur-Containing Substituents :
- The target’s –SCH₂(2-chlorobenzyl) group combines sulfur’s nucleophilicity with chloro-benzyl hydrophobicity. This contrasts with oxoethyl-sulfanyl derivatives (e.g., ), where the ketone may increase metabolic instability.
R³ Substituents :
- Bulky aryl groups (e.g., 4-chloro-2-methylphenyl in the target) may enhance steric interactions with biological targets compared to smaller groups (e.g., ethyl in ).
Pharmacokinetic Considerations
- Hydrophobicity and Half-Life :
- Metabolic Stability :
- Oxoethyl-sulfanyl derivatives (e.g., ) are prone to enzymatic hydrolysis, whereas the target’s benzylsulfanylmethyl group may offer greater stability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
